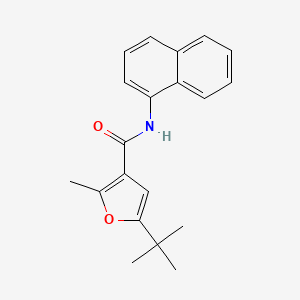

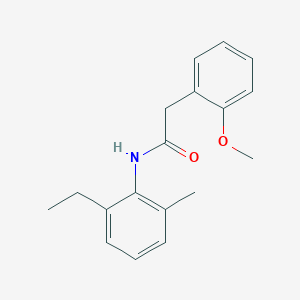

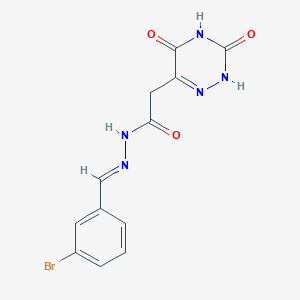

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and analysis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide and related compounds have been the focus of various studies due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are of interest due to their structural complexity and the diverse chemical reactions they can undergo, offering a wide range of chemical and physical properties.

Synthesis Analysis

Synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, and sometimes, specific substitutions to introduce functional groups like methoxy or ethyl groups. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates a typical procedure involving stirring of compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization and elucidation through spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using spectroscopic methods and sometimes crystallography to determine the arrangement of atoms and the geometry around the amide bond. Crystallographic studies provide insights into the orthorhombic crystal system, space group, and unit cell parameters, elucidating intermolecular and intramolecular hydrogen bonds which influence the compound's stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, including acetylation, hydrogenation, and reactions with silanes, leading to the formation of silaheterocyclic compounds. These reactions are crucial for modifying the physical and chemical properties of the compounds for specific applications. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide is an important step in the production of azo disperse dyes (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including X-ray crystallography and spectroscopy. These properties are essential for understanding the compound's behavior in different environments and its compatibility with other substances in formulations.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are studied through both theoretical and experimental approaches. Studies on the chemoselective acetylation of 2-aminophenol, for instance, highlight the importance of choosing the right acyl donors and reaction conditions to achieve desired selectivity and yield (Magadum & Yadav, 2018).

科学的研究の応用

Herbicide Metabolism and Environmental Impact

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide, commonly known as acetochlor, is extensively studied for its metabolism in various biological systems and its environmental impact. Research by Coleman et al. (2000) reveals that acetochlor, alongside other chloroacetamide herbicides, undergoes complex metabolic processes in both human and rat liver microsomes, leading to the production of potentially carcinogenic compounds. This study highlights the metabolic pathways and the role of cytochrome P450 isoforms in processing these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Agricultural Usage

Research by Banks and Robinson (1986) investigates the interaction of acetochlor with soil, particularly focusing on its reception and activity when affected by factors like wheat straw and irrigation. The study finds that soil composition and external environmental factors significantly influence the effectiveness and distribution of acetochlor as an agricultural herbicide (Banks & Robinson, 1986).

Photodegradation in Water

Kochany and Maguire (1994) conducted a study on the photodegradation of metolachlor, a similar compound to acetochlor, in water environments. This research provides insights into how sunlight and water chemistry affect the breakdown of such herbicides, which is essential for understanding their environmental fate and potential impact on aquatic ecosystems (Kochany & Maguire, 1994).

Breakdown Products and Environmental Fate

Graham et al. (1999) explored the transformation of metolachlor in aquatic systems using outdoor tank mesocosms. This study sheds light on the breakdown products of metolachlor, which is closely related to acetochlor, and provides valuable data on their formation patterns and environmental persistence (Graham, Graham, Denoyelles, Smith, Larive, & Thurman, 1999).

Biodegradation and Environmental Remediation

Wang et al. (2015) researched the biodegradation of acetochlor, focusing on the N-deethoxymethylation process by Rhodococcus sp. This study is crucial for understanding how microorganisms can break down acetochlor, offering potential pathways for environmental remediation and reducing the herbicide's impact on ecosystems (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

特性

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-14-10-7-8-13(2)18(14)19-17(20)12-15-9-5-6-11-16(15)21-3/h5-11H,4,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSAGBFFPBWSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)